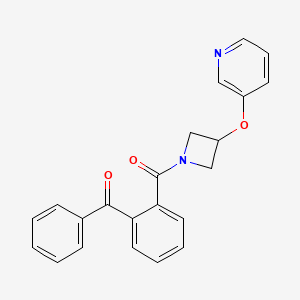

(2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

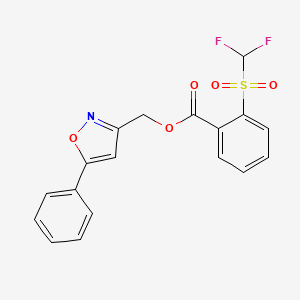

The compound “(2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic molecule. It contains a benzoylphenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl group . These groups are common in many pharmaceutical compounds and could potentially exhibit a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, Narasimhan et al. synthesized a compound with a similar structure using a tube dilution method .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzoylphenyl group, pyridin-3-yloxy group, and azetidin-1-yl group each contribute unique structural characteristics .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Given the presence of several functional groups, it could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .科学的研究の応用

Synthesis and Chemical Properties

The compound has been involved in studies focusing on the synthesis of novel chemical structures. For instance, Sambaiah et al. (2017) described the synthesis of functionalized chromeno[4,3-d]pyrimidin-5-ols and pyrimidin-5-yl methanones via an ANRORC reaction involving 3-benzoyl chromones, highlighting the versatility of benzoylphenyl derivatives in constructing complex organic frameworks (Sambaiah et al., 2017).

Catalysis and Green Chemistry

In the realm of green chemistry and catalysis, Xu et al. (2017) explored the asymmetric reduction of 2-benzoylpyridine derivatives, showcasing the application of (2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone derivatives in enantioselective synthesis. They employed a Cryptococcus sp. whole-cell biocatalyst for the reduction of similar compounds, achieving high enantioselectivity and conversion rates, thereby demonstrating the potential of such compounds in developing new antiallergic drugs (Xu et al., 2017).

Medicinal Chemistry Applications

Research by Nicolaou et al. (2004) on derivatives of benzoylphenyl compounds, such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, highlighted their potency as aldose reductase inhibitors, which are crucial for managing complications related to diabetes. This study underscores the importance of benzoylphenyl derivatives in medicinal chemistry, particularly in designing inhibitors with improved efficacy and selectivity (Nicolaou et al., 2004).

Material Science and Engineering

In material science, the manipulation of benzoylphenyl compounds has been directed towards the development of new materials with specific properties. Kamogawa et al. (1979) synthesized 4-alkylphenyl 4-benzoyloxybenzoates bearing terminal vinyl groups, demonstrating the potential of such structures in creating novel monomers for mesomorphic materials. This research illustrates the versatility of benzoylphenyl derivatives in synthesizing materials with tailored electronic and structural properties (Kamogawa et al., 1979).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

phenyl-[2-(3-pyridin-3-yloxyazetidine-1-carbonyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c25-21(16-7-2-1-3-8-16)19-10-4-5-11-20(19)22(26)24-14-18(15-24)27-17-9-6-12-23-13-17/h1-13,18H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHRXHUSVJZNNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2743689.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)

![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)

![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)

![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)

![1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2743705.png)